molecular formula C16H15N5O3 B287584 methyl 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate

methyl 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate

Cat. No. B287584
M. Wt: 325.32 g/mol
InChI Key: NQCYJGRFCMPELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate is a chemical compound with potential applications in scientific research. It is a pyrazole-based molecule that has been synthesized through various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of methyl 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain kinases, which are enzymes involved in various cellular processes. By inhibiting these kinases, the compound may be able to disrupt the growth and proliferation of cancer cells or reduce inflammation.
Biochemical and Physiological Effects:
Methyl 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of certain kinases, including JAK2, FLT3, and RET. Additionally, the compound has been shown to reduce the production of certain inflammatory cytokines, such as TNF-alpha and IL-6. In vivo studies have also demonstrated the compound's ability to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

Methyl 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is a relatively small molecule, which makes it easier to synthesize and manipulate in the lab. Additionally, the compound has been shown to have good selectivity for certain kinases, which makes it a potentially useful tool for studying protein-protein interactions. However, one limitation is that the compound may not be suitable for certain experiments due to its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on methyl 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate. One area of research could focus on further elucidating the compound's mechanism of action and its potential as a kinase inhibitor. Another area of research could focus on exploring the compound's potential as an anti-inflammatory agent and its potential applications in treating inflammatory diseases. Additionally, future research could investigate the compound's potential as a tool in the study of protein-protein interactions and its potential applications in drug discovery.

Synthesis Methods

Methyl 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate can be synthesized through various methods. One of the most common methods involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with 3-methylphenol and 2-chloro-6-(chloromethyl)-4-pyrimidine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then treated with methyl iodide to obtain the final compound.

Scientific Research Applications

Methyl 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has potential applications in scientific research. It has been studied for its potential as a kinase inhibitor, which could be useful in the development of cancer treatments. The compound has also been investigated for its potential as an anti-inflammatory agent. Additionally, it has been studied for its potential as a tool in the study of protein-protein interactions.

properties

Product Name

methyl 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

methyl 5-amino-1-[6-(3-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C16H15N5O3/c1-10-4-3-5-11(6-10)24-14-7-13(18-9-19-14)21-15(17)12(8-20-21)16(22)23-2/h3-9H,17H2,1-2H3

InChI Key

NQCYJGRFCMPELE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC2=NC=NC(=C2)N3C(=C(C=N3)C(=O)OC)N

Canonical SMILES

CC1=CC(=CC=C1)OC2=NC=NC(=C2)N3C(=C(C=N3)C(=O)OC)N

Origin of Product

United States

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